1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine
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Overview
Description
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a piperidine ring, and a dichlorophenyl group
Preparation Methods
The synthesis of 1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling of the furan and piperidine rings: This step may involve the use of coupling reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring.
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-6-8-20(9-7-11)17(22)16-5-4-15(21-16)12-2-3-13(18)14(19)10-12/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHSGILUDQUFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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